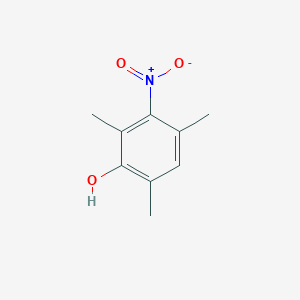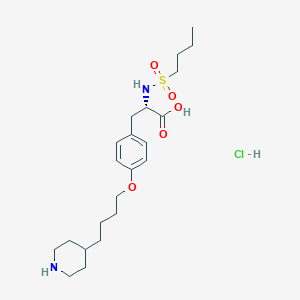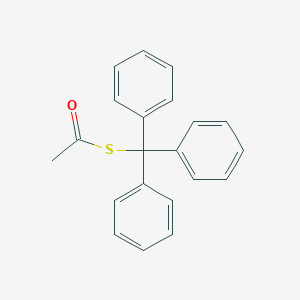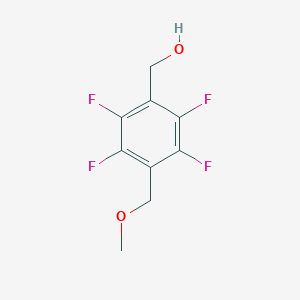
4-甲氧基甲基-2,3,5,6-四氟苄醇
概述
描述
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a chemical compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . It is also known by its IUPAC name, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol . This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to a benzyl alcohol structure .
科学研究应用
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used in various scientific research applications:
作用机制
Target of Action
It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may interact with the same targets as Metofluthrin.
Mode of Action
Given its use in the synthesis of metofluthrin , it may share similar mechanisms of action. Metofluthrin primarily acts on the nervous system of insects, causing rapid paralysis and death .
Biochemical Pathways
As a precursor to metofluthrin , it may influence similar pathways. Metofluthrin affects the voltage-gated sodium channels in the nervous system of insects .
Pharmacokinetics
Its physical properties such as boiling point (45-50°c), melting point (107°c), and its solid physical form may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in the synthesis of metofluthrin , it may contribute to the insecticidal effects of the latter compound.
准备方法
Synthetic Routes and Reaction Conditions
Method 1: Starting from 1,2,4,5-tetrafluorobenzene, the compound is synthesized through a series of reactions.
Method 2: Selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using dimethyl sulfate in the presence of an inorganic base.
Industrial Production Methods
Industrial production of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity . The process may include steps such as distillation and crystallization to purify the final product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
相似化合物的比较
Similar Compounds
- 4-Methoxybenzyl alcohol
- 2,3,5,6-Tetrafluorobenzyl alcohol
- 4-Methylbenzyl alcohol
- 3,5-Dimethoxybenzyl alcohol
Uniqueness
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is unique due to the presence of both methoxymethyl and tetrafluoro groups on the benzyl alcohol structure . This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .
属性
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHZSPDQKWFAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457625 | |
| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83282-91-1 | |
| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Q1: What is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and why is it relevant?
A: 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key metabolite of certain pyrethroid insecticides, notably metofluthrin. Pyrethroids are widely used to control insects in various settings, including homes and agricultural fields [, ]. Understanding human exposure to these insecticides is important for assessing potential health risks. This metabolite is particularly important because it can be detected in urine, making it a valuable biomarker for monitoring metofluthrin exposure in humans [, ].
Q2: How is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol produced in the body?
A: When someone is exposed to metofluthrin, their body breaks it down through various metabolic processes. One major pathway results in the formation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This metabolite, along with others, is then excreted in the urine, providing a way to measure exposure [].
Q3: What have studies shown about the use of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as a biomarker for metofluthrin exposure?
A: Research in rats has demonstrated a direct correlation between the amount of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol in urine and the amount of metofluthrin absorbed []. This finding suggests that measuring this metabolite in urine can provide a reliable estimate of metofluthrin exposure. Furthermore, studies in children have shown that 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be detected in urine samples, indicating exposure to hygiene products containing metofluthrin [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
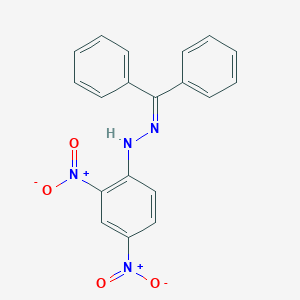
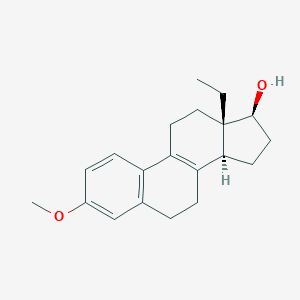
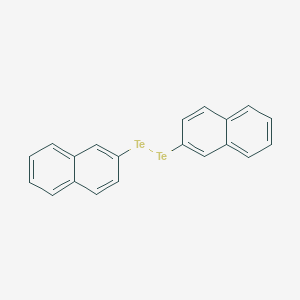

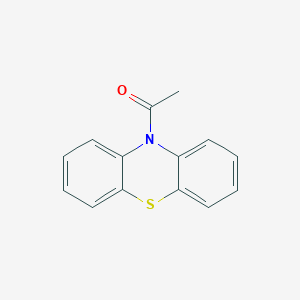


![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
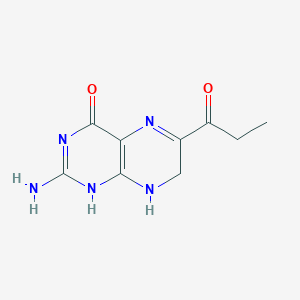
![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)

